
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine is a compound that belongs to the class of cyclohexylamines This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and two methyl groups at the 4-position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Methyl Groups: The 4,4-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-cyclohexan-1-amine: Lacks the 4,4-dimethyl substitution.
N-(cyclopropylmethyl)-4-methylcyclohexan-1-amine: Contains only one methyl group at the 4-position.
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-12(2)7-5-11(6-8-12)13-9-10-3-4-10/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
UVRNAJQFXGKNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


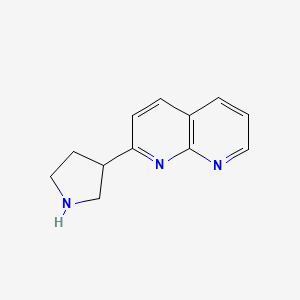
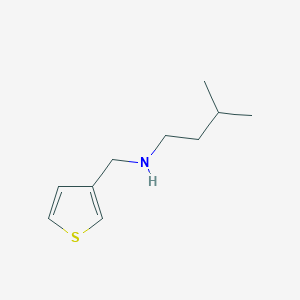
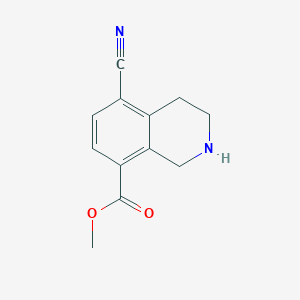
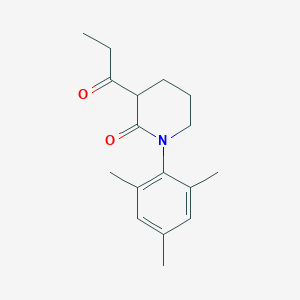

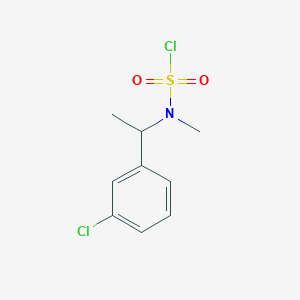
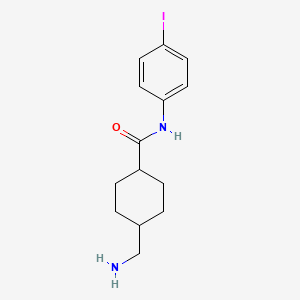

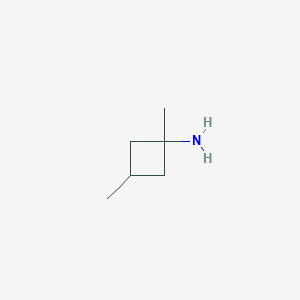
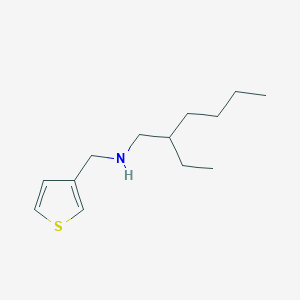



![2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL](/img/structure/B13255403.png)
